4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
描述
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c32-21(19-5-3-18(4-6-19)16-29-10-7-24-17-29)25-15-20-26-22(30-8-1-2-9-30)28-23(27-20)31-11-13-33-14-12-31/h3-7,10,17H,1-2,8-9,11-16H2,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZFZABYVBKNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Imidazole moiety : Contributes to the compound's interaction with biological targets.
- Morpholino group : Enhances solubility and bioavailability.
- Triazine core : Implicated in various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring is known for its role in enzyme inhibition and receptor binding. The morpholino and triazine components may facilitate binding to various proteins involved in disease pathways.
Antitumor Activity
Research has indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds containing imidazole and triazine rings have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that similar triazine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for therapeutic development .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with imidazole and morpholino groups have demonstrated efficacy against a range of bacteria and fungi. For example, studies have shown that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of A431 human epidermoid carcinoma cells, with an IC50 value comparable to established chemotherapeutics .
- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria showed that similar compounds could inhibit bacterial growth effectively, indicating a broad spectrum of activity .
Data Table: Biological Activity Summary
科学研究应用
Anticancer Activity
Research indicates that 4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exhibits significant anticancer properties. Studies have shown that it can effectively inhibit the growth of various cancer cell lines by targeting the PI3K/Akt/mTOR pathway. For instance:
- In vitro studies demonstrated that modifications to the imidazole and morpholino groups enhance the compound's potency against specific cancer types, leading to reduced cell viability and increased apoptosis rates in treated cells .
- In vivo studies have also indicated promising results in animal models, where the compound showed a reduction in tumor size and improved survival rates .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. The imidazole moiety is known for its ability to interact with biological membranes and disrupt cellular processes in pathogens:
- Compounds with similar structures have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .
- Further studies are needed to evaluate the specific antimicrobial efficacy of this compound against various microbial strains.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Cancer Cell Line Testing
A study evaluated the effects of 4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of traditional chemotherapeutics.
Case Study 2: Synergistic Effects with Other Agents
Research has explored the synergistic effects of this compound when combined with other anticancer agents. The combination therapy showed enhanced efficacy in reducing tumor growth compared to single-agent treatments, suggesting its potential for use in multi-drug regimens .
化学反应分析
Nucleophilic Substitution Reactions
The triazine ring is a key site for nucleophilic substitution due to its electron-deficient nature. Substitution typically occurs at the 2- and 4-positions of the triazine core, influenced by the leaving group and reaction conditions.
-
Example : Replacement of chlorine atoms on the triazine ring with pyrrolidine or morpholine under basic conditions is well-documented in analogs.
Oxidation and Reduction Reactions
The imidazole and benzamide groups are susceptible to redox transformations.
Oxidation
Imidazole rings can undergo oxidation to form imidazole N-oxides, while tertiary amines (e.g., morpholine) may oxidize to nitroxides under strong conditions.
| Substrate | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Imidazole moiety | H₂O₂, mCPBA | Imidazole N-oxide | RT, 12–24 hours |
| Morpholine ring | KMnO₄, acidic conditions | Morpholine N-oxide | 60°C, 6 hours |
Reduction
The benzamide group can be reduced to a benzylamine derivative.
| Reaction | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Benzamide reduction | LiAlH₄, THF | N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzylamine | Reflux, 4–6 hours |
Condensation and Cross-Coupling Reactions
The imidazole-methyl group participates in condensation reactions, while the triazine core enables cross-coupling via palladium catalysis.
| Reaction Type | Catalyst/Reagent | Products | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl-triazine hybrids | |
| Amide coupling | EDCI, HOBt, DMF | Peptide-linked derivatives |
-
Example : Palladium-catalyzed coupling of the triazine-chlorine with boronic acids yields biaryl derivatives, enhancing π-π stacking potential .
Acid/Base-Mediated Rearrangements
The morpholine and pyrrolidine groups undergo ring-opening under acidic conditions, forming linear amines.
| Conditions | Reagent | Product |
|---|---|---|
| HCl (conc.), reflux | H₂O/EtOH | Linear amine with terminal hydroxyl groups |
| NaOH, ethanol | – | Deprotonated intermediates for further functionalization |
Stability and Degradation Pathways
-
Hydrolysis : The benzamide bond is susceptible to hydrolysis under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding carboxylic acid and amine fragments.
-
Thermal Degradation : Decomposition above 250°C produces volatile fragments, including CO₂ and NH₃, as observed in thermogravimetric analysis (TGA) of analogs.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazine derivatives:
Key Structural Differences and Implications
- Triazine Substituents: The target compound’s pyrrolidine group at position 6 distinguishes it from the dimorpholino substitution in ’s compound . Pyrrolidine’s conformational flexibility may enhance membrane permeability compared to morpholine’s rigid oxygen-containing ring. ’s compound replaces pyrrolidine with a chloro and difluoromethyl-benzimidazole group, introducing hydrophobic and electron-withdrawing effects that could improve target selectivity .
Benzamide Modifications :
Bioactivity Trends :
常见问题
Q. What are the key steps in synthesizing 4-((1H-imidazol-1-yl)methyl)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide?
The synthesis involves multi-step reactions:
- Amide bond formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to link the benzamide and triazine moieties .
- Functional group protection : Protect reactive groups (e.g., imidazole nitrogen) during intermediate steps to avoid side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazine ring and substitution patterns .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What solvent systems are optimal for solubility studies?
The compound shows moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Co-solvents like acetonitrile may enhance solubility for biological assays .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Resolve dynamic effects caused by hindered rotation in the benzamide or triazine groups .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions (e.g., Raney nickel avoids dehalogenation vs. palladium catalysts ).
- In-situ monitoring : Use thin-layer chromatography (TLC) or inline IR to track intermediate formation .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases, leveraging the triazine core’s ATP-binding mimicry .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to receptors like G-protein-coupled receptors (GPCRs) .
- Molecular docking : Predict binding modes using the morpholine and pyrrolidine groups as hydrogen bond acceptors .
Q. What computational tools predict stability under varying pH or temperature?
- Molecular Dynamics (MD) simulations : Assess conformational stability of the imidazole-methyl linkage in aqueous vs. lipid environments .
- pKa prediction software : Estimate protonation states of the triazine nitrogen atoms to guide formulation for in vivo studies .
Q. How to address discrepancies in biological activity across assay platforms?
- Orthogonal assays : Compare results from cell-free (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) systems to rule out off-target effects .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Methodological Challenges
Q. What precautions are needed for handling hygroscopic intermediates?
- Dry solvent systems : Use molecular sieves in DMF or DCM to prevent hydrolysis of amide bonds .
- Inert atmosphere : Conduct reactions under nitrogen/argon to protect moisture-sensitive intermediates like imidazole derivatives .
Q. How to design a structure-activity relationship (SAR) study for this compound?
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